molecular formula C12H18O B1222043 2-tert-Butyl-4-ethylphenol CAS No. 96-70-8

2-tert-Butyl-4-ethylphenol

Cat. No.: B1222043
CAS No.: 96-70-8
M. Wt: 178.27 g/mol
InChI Key: LZHCVNIARUXHAL-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-ethylphenol, also known as this compound, is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in alc; insol in alkali. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Toxicity Studies

  • Toxicity and Metabolism: 2-tert-Butyl-4-ethylphenol (4-EP) and its deuterated analogs have been studied for their pulmonary toxicity in mice. The deuteration of 4-EP influences its toxic potency, suggesting a metabolite-mediated mechanism of lung damage. This research contributes to understanding the toxicological profile and metabolic pathways of such compounds (Mizutani, Yamamoto, & Tajima, 1983).

Antioxidant Activity

  • Role in Antioxidant Activity: The antioxidant properties of compounds related to this compound have been investigated. Studies on derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and others indicate their effectiveness in inhibiting oxidation processes, which is pivotal in various industrial applications (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).

Synthesis and Polymerization Studies

  • Catalyst Precursors in Polymerization: Research has explored the use of this compound and similar compounds as catalyst precursors in the ring-opening polymerization of cyclic ethers and esters. This indicates its role in facilitating polymer synthesis processes (Antelmann et al., 2001).
  • One-Stage Synthesis Development: The catalytic reaction of 2,6-di-tert-butylphenol with ethanol has led to a technologically suitable procedure for manufacturing 2,6-di-tert-4-ethyl-butylphenol, demonstrating its application in industrial synthesis (Krysin & Pokrovskii, 2008).

Polymer Stabilization

  • Polymer Stabilization and Discoloration: Studies have shown that derivatives of this compound, such as 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, are effective in preventing thermal degradation and oxidative discoloration in polymers, highlighting its importance in material science (Yachigo, Ida, Sasaki, Inoue, & Tanaka, 1993).

Electrochemical Properties

  • Electrochemical Reactivity with Superoxide Anion Radical: The reactivity of this compound and its analogs with superoxide anion radical has been evaluated using electrochemical methods. This is significant for understanding the antioxidant mechanism in different environmental and biological contexts (Zabik, Anwar, Ziu, & Martic-Milne, 2019).

Spin Interaction in Chemical Complexes

  • Spin Interaction in Zinc Complexes: Research on Schiff and Mannich bases including this compound derivatives has revealed insights into the spin interactions in octahedral zinc complexes, contributing to the field of inorganic chemistry and materials science (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).

Biochemical Analysis

Biochemical Properties

2-tert-Butyl-4-ethylphenol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to prevent oxidative damage. One of the primary interactions is with reactive oxygen species (ROS), where this compound acts as a scavenger, neutralizing these harmful molecules. Additionally, it can interact with enzymes such as cytochrome P450, influencing their activity and potentially altering metabolic pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of certain signaling pathways that are involved in inflammation and oxidative stress responses. This inhibition can lead to reduced expression of pro-inflammatory genes and decreased production of inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, this compound can inhibit the activity of enzymes involved in the production of ROS, thereby reducing oxidative stress. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its efficacy and potency. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained antioxidant effects, but its impact may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial antioxidant effects, protecting cells from oxidative damage. At high doses, this compound can have toxic or adverse effects, including potential disruption of endocrine functions and liver toxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its antioxidant activity. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can undergo hydroxylation and other metabolic transformations, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall efficacy and safety of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its bioavailability and its ability to exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can exert its antioxidant effects by neutralizing ROS and protecting mitochondrial function .

Properties

IUPAC Name

2-tert-butyl-4-ethylphenol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-5-9-6-7-11(13)10(8-9)12(2,3)4/h6-8,13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHCVNIARUXHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
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DSSTOX Substance ID

DTXSID4044581
Record name 2-tert-Butyl-4-ethylphenol
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Molecular Weight

178.27 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to pale brown solid; mp = 28-32 deg C; [MSDSonline]
Record name 2-t-Butyl-4-ethylphenol
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Boiling Point

250 °C @ 760 MM HG
Record name 2-T-BUTYL-4-ETHYLPHENOL
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Solubility

SOL IN ALC; INSOL IN ALKALI
Record name 2-T-BUTYL-4-ETHYLPHENOL
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CAS No.

96-70-8
Record name 2-tert-Butyl-4-ethylphenol
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Record name 2-t-Butyl-4-ethylphenol
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Record name Phenol, 2-(1,1-dimethylethyl)-4-ethyl-
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Record name 2-tert-Butyl-4-ethylphenol
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Record name 2-tert-butyl-4-ethylphenol
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Record name 2-TERT-BUTYL-4-ETHYLPHENOL
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Record name 2-T-BUTYL-4-ETHYLPHENOL
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Melting Point

23 °C
Record name 2-T-BUTYL-4-ETHYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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